molecular formula C37H28Cl3O2P B15182990 benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 93839-57-7

benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B15182990
CAS No.: 93839-57-7
M. Wt: 641.9 g/mol
InChI Key: ZPDLQXKVHCHSDA-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a complex organic compound that combines the properties of a phosphonium salt and a chlorinated phenolate. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a phase-transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of benzyl(triphenyl)phosphanium chloride involves large-scale reactions in batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium chloride involves its role as a nucleophilic catalyst. In the Wittig reaction, it forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the benzyl group.

    Benzyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of chloride.

    Tetraphenylphosphonium chloride: Another phosphonium salt used in organic synthesis.

Uniqueness

Benzyl(triphenyl)phosphanium chloride is unique due to its combination of a benzyl group and a triphenylphosphonium moiety, which enhances its reactivity and makes it particularly effective in phase-transfer catalysis and Wittig reactions .

Properties

CAS No.

93839-57-7

Molecular Formula

C37H28Cl3O2P

Molecular Weight

641.9 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

InChI

InChI=1S/C25H22P.C12H7Cl3O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H,21H2;1-6,16H/q+1;/p-1

InChI Key

ZPDLQXKVHCHSDA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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